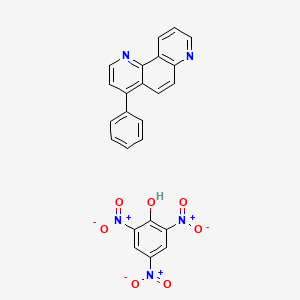
2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with methyl, dinitro, and prop-1-en-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound, such as 2-methylcyclohexene, followed by the introduction of the prop-1-en-2-yl group through an alkylation reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are typically carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions. The prop-1-en-2-yl group can enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dinitrotoluene: Similar in structure but lacks the cyclohexene ring.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in having a cyclohexene ring with a prop-1-en-2-yl group but differs in functional groups.
1-Methyl-2,4-dinitrobenzene: Similar in having nitro groups but differs in the aromatic ring structure.
Uniqueness
2-Methyl-1,4-dinitro-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its combination of a cyclohexene ring with both nitro and prop-1-en-2-yl groups, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62438-48-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-1,4-dinitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H14N2O4/c1-7(2)10(12(15)16)5-4-9(11(13)14)8(3)6-10/h1,4-6H2,2-3H3 |
InChI Key |
GSUUOBDVGVRJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(C1)(C(=C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B14538058.png)


![1-Butanol, 4-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14538083.png)
![3-Methyl-5H-[1,2,4]triazolo[3,4-A]isoindole](/img/structure/B14538085.png)


![[4-(2-Methoxypropyl)phenyl]acetonitrile](/img/structure/B14538103.png)

![2-Propenal, 3-[3-methoxy-4-(methoxymethoxy)phenyl]-, (E)-](/img/structure/B14538108.png)


![5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B14538136.png)
![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
